Product packaging for alpha-D-tagatofuranose 6-phosphate(Cat. No.:CAS No. 53798-20-2)

alpha-D-tagatofuranose 6-phosphate

Cat. No.: B14629368
CAS No.: 53798-20-2
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-VANKVMQKSA-N
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Description

Biological Significance and Metabolite Context in Hexose Phosphate (B84403) Metabolism

The primary biological significance of α-D-tagatofuranose 6-phosphate lies in its role as a central intermediate in the D-tagatose 6-phosphate pathway. This metabolic route is crucial for the catabolism of the disaccharide lactose (B1674315) and the monosaccharide D-galactose in various microorganisms. nih.govnih.govasm.org The pathway allows organisms to convert these sugars into intermediates of glycolysis, thereby harnessing them for energy production.

The D-tagatose 6-phosphate pathway is an alternative to the more widely known Leloir pathway (D-galactose 1-phosphate pathway) for galactose metabolism. asm.org In organisms possessing this pathway, lactose is first broken down, and the resulting galactose moiety is phosphorylated to D-galactose 6-phosphate. This is then isomerized to D-tagatose 6-phosphate. nih.gov

The key enzymatic steps involving D-tagatose 6-phosphate are:

Formation: D-galactose 6-phosphate is converted to D-tagatose 6-phosphate by the enzyme D-galactose-6-phosphate isomerase. nih.gov

Phosphorylation: D-tagatose 6-phosphate is then phosphorylated by ATP in a reaction catalyzed by tagatose-6-phosphate kinase, yielding D-tagatose 1,6-bisphosphate. nih.govwikipedia.orgebi.ac.uk This enzyme belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org

Cleavage: Finally, D-tagatose 1,6-bisphosphate aldolase (B8822740) cleaves D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P), both of which are central intermediates of the glycolytic pathway. nih.gov

Genetic studies in Staphylococcus aureus have provided strong evidence for the physiological importance of this pathway. Mutants lacking any of the three key enzymes—D-galactose 6-phosphate isomerase, D-tagatose 6-phosphate kinase, or D-tagatose 1,6-diphosphate aldolase—were unable to utilize D-galactose or lactose and accumulated the substrate of the missing enzyme. nih.gov This demonstrates that the D-tagatose 6-phosphate pathway is the significant route for the metabolism of D-galactose and the galactosyl part of lactose in this organism. nih.gov Furthermore, the enzymes of this pathway are often coordinately induced, indicating a common genetic control mechanism, frequently as part of a lac operon. nih.govebi.ac.uk

Occurrence and Phylogenetical Distribution Across Diverse Organisms

The D-tagatose 6-phosphate pathway is not universally distributed among all organisms but has been identified in a diverse range of bacteria. Its presence is particularly well-documented in several species of Firmicutes.

Notable examples of organisms utilizing this pathway include:

Staphylococcus aureus : In this bacterium, the D-tagatose 6-phosphate pathway is the primary route for the degradation of lactose and D-galactose. nih.gov

Streptococcus mutans : Growth on lactose induces the enzymes of the tagatose 6-phosphate pathway in this species. nih.gov

Group N Streptococci (e.g., Lactococcus lactis) : These bacteria possess the enzymes for both the D-tagatose 6-phosphate pathway and the D-galactose 1-phosphate (Leloir) pathway. asm.orgebi.ac.uk In Lactococcus lactis, the genes for the tagatose 6-phosphate pathway are part of the lac operon and have been found to be linked to plasmids. ebi.ac.uksigmaaldrich.com

Lactobacillus casei group : A comparative genomic survey has shown the constant presence of a chromosome-encoded D-tagatose 6-phosphate pathway in this group of bacteria. This pathway is a major contributor to lactose and galactose catabolism and is notable for accumulating very little galactose in the surrounding medium, a feature with potential industrial applications in fermented dairy products. nih.gov

Escherichia coli : The gat operon, responsible for galactitol utilization in some strains, encodes enzymes for a similar pathway. wikipedia.org

While the pathway is well-characterized in these and other bacteria, D-tagatose 6-phosphate itself is considered to exist in all living organisms. hmdb.ca However, the complete catabolic pathway as described above is not ubiquitous. For instance, the metabolic pathways for trehalose, another sugar, involve a related compound, trehalose-6-phosphate (B3052756), and are found in nearly all cellular organisms except vertebrates. nih.gov This suggests that while phosphorylated sugars are universal, their specific metabolic pathways can be phylogenetically distinct.

Data Tables

Table 1: Key Enzymes of the D-Tagatose 6-Phosphate Pathway

Enzyme NameEC NumberSubstrate(s)Product(s)
D-Galactose-6-phosphate isomerase5.3.1.26D-galactose 6-phosphateD-tagatose 6-phosphate
Tagatose-6-phosphate kinase2.7.1.144D-tagatose 6-phosphate, ATPD-tagatose 1,6-bisphosphate, ADP
D-Tagatose-1,6-bisphosphate aldolase4.1.2.40D-tagatose 1,6-bisphosphateDihydroxyacetone phosphate, D-glyceraldehyde 3-phosphate

Table 2: Examples of Organisms with the D-Tagatose 6-Phosphate Pathway

OrganismPhylumKey Findings
Staphylococcus aureusFirmicutesThe primary pathway for lactose and D-galactose metabolism. nih.gov
Streptococcus mutansFirmicutesPathway is induced by growth on lactose. nih.gov
Lactococcus lactisFirmicutesPossesses both the tagatose-6-phosphate and Leloir pathways; pathway genes can be plasmid-linked. asm.orgebi.ac.uksigmaaldrich.com
Lactobacillus casei groupFirmicutesChromosomally encoded pathway that limits galactose accumulation. nih.gov
Escherichia coliProteobacteriaContains a gat operon for galactitol utilization with homologous enzymes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B14629368 alpha-D-tagatofuranose 6-phosphate CAS No. 53798-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53798-20-2

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6+/m1/s1

InChI Key

BGWGXPAPYGQALX-VANKVMQKSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O

Origin of Product

United States

Biosynthesis and Anabolic Pathways of D Tagatofuranose 6 Phosphate

Enzymatic Routes to D-Tagatofuranose 6-Phosphate Formation

The synthesis of D-tagatofuranose 6-phosphate is accomplished through the action of several specific enzymes, each utilizing a different substrate. These enzymatic reactions are integral to distinct metabolic pathways.

Galactitol-1-Phosphate Dehydrogenase-Mediated Synthesis from Galactitol 1-Phosphate

One pathway for the formation of D-tagatofuranose 6-phosphate involves the oxidation of galactitol-1-phosphate. This reaction is catalyzed by the enzyme galactitol-1-phosphate 5-dehydrogenase. In this process, galactitol-1-phosphate is oxidized using NAD+ as a cofactor, yielding L-tagatose 6-phosphate, NADH, and a proton (H+). wikipedia.org While this reaction produces the L-isomer, it is a key step in the galactitol degradation pathway. ecmdb.cagenome.jp The enzyme involved, galactitol-1-phosphate 5-dehydrogenase, belongs to the oxidoreductase family and is dependent on zinc as a cofactor. wikipedia.orggenome.jp In Escherichia coli, this enzyme is part of the gat operon, which is responsible for galactitol utilization. wikipedia.org

Galactose-6-Phosphate (B1197297) Isomerase Catalysis in the Tagatose 6-Phosphate Pathway

A primary and well-characterized route to D-tagatose 6-phosphate is through the isomerization of D-galactose 6-phosphate. This reversible reaction is catalyzed by the enzyme galactose-6-phosphate isomerase (EC 5.3.1.26). wikipedia.orgplos.org This enzyme interconverts the aldose, D-galactose 6-phosphate, and the ketose, D-tagatose 6-phosphate. wikipedia.org

This enzymatic step is a critical component of the tagatose-6-phosphate pathway for lactose (B1674315) and galactose catabolism in various bacteria, including lactic acid bacteria like Lactobacillus rhamnosus and Lactococcus lactis. plos.orgnih.gov In this pathway, lactose is first phosphorylated and hydrolyzed to produce glucose and D-galactose-6-phosphate. plos.orgnih.gov The latter is then isomerized by galactose-6-phosphate isomerase to D-tagatose 6-phosphate. plos.orgnih.gov Subsequent enzymatic steps further metabolize D-tagatose 6-phosphate, ultimately leading to intermediates of glycolysis. plos.orgnih.gov

The galactose-6-phosphate isomerase in Lactobacillus rhamnosus is a complex enzyme composed of two subunits, LacA and LacB. plos.orgnih.gov Its structure is similar to that of ribose-5-phosphate (B1218738) isomerase. plos.orgnih.gov

EnzymeSubstrateProductOrganism ExamplePathway
Galactose-6-phosphate isomeraseD-galactose 6-phosphateD-tagatose 6-phosphateLactobacillus rhamnosus, Lactococcus lactisTagatose 6-Phosphate Pathway

D-Galactosamine 6-Phosphate Deaminase-Catalyzed Conversion

Another potential pathway for the formation of a tagatose phosphate (B84403) derivative involves the metabolism of amino sugars. In some bacteria, such as Escherichia coli, there is a pathway for the catabolism of N-acetylgalactosamine (GalNAc). nih.gov This pathway involves the conversion of galactosamine-6-phosphate (GalN6P) to tagatose-6-phosphate. nih.gov This reaction is thought to be catalyzed by an enzyme analogous to glucosamine-6-phosphate deaminase. nih.gov

While the primary reaction of glucosamine-6-phosphate deaminase involves the conversion of glucosamine-6-phosphate to fructose-6-phosphate (B1210287) and ammonia, some research suggests a similar mechanism could apply to galactosamine-6-phosphate, yielding tagatose-6-phosphate. nih.govebi.ac.uk This area, however, requires further investigation to fully elucidate the specific enzymes and reaction products involved in the formation of D-tagatofuranose 6-phosphate from galactosamine derivatives.

Molecular Genetic Elements Governing Biosynthetic Enzyme Expression

The expression of the enzymes responsible for D-tagatofuranose 6-phosphate biosynthesis is tightly regulated at the genetic level to ensure that they are produced only when their respective substrates are available.

In many bacteria, the genes encoding the enzymes of the tagatose-6-phosphate pathway are organized into operons. For instance, in Lactococcus lactis and Streptococcus mutans, the genes for galactose-6-phosphate isomerase (lacA and lacB), along with other enzymes in the pathway, are part of the lactose (lac) operon. wikipedia.orgebi.ac.uk The expression of this operon is typically induced by the presence of lactose or galactose. ebi.ac.uk A repressor protein often controls the transcription of the lac operon, and the binding of an inducer molecule (derived from lactose or galactose) to the repressor alleviates this repression, allowing for the transcription of the pathway genes.

Similarly, the genes for galactitol utilization, including galactitol-1-phosphate dehydrogenase, are organized in the gat operon in E. coli. wikipedia.org The expression of this operon is induced by galactitol.

In eukaryotes like yeast, the regulation of galactose metabolism is more complex, involving activator proteins like Gal4 that bind to upstream activating sequences (UAS) to promote the transcription of GAL genes when galactose is present. youtube.comyoutube.com While this system primarily regulates the Leloir pathway, it highlights the general principle of substrate-inducible gene expression for carbohydrate metabolism. The regulation of the specific enzymes leading to D-tagatofuranose 6-phosphate in eukaryotes is less characterized but is expected to follow similar principles of genetic control in response to the availability of specific sugar substrates.

Gene/OperonRegulated Enzyme(s)Organism ExampleInducerRegulatory Mechanism
lac operonGalactose-6-phosphate isomerase (LacA, LacB)Lactococcus lactis, Streptococcus mutansLactose/GalactoseRepressor/Inducer
gat operonGalactitol-1-phosphate dehydrogenaseEscherichia coliGalactitolInduction
GAL genesGalactose metabolism enzymesSaccharomyces cerevisiae (Yeast)GalactoseActivator protein (Gal4)

Catabolism and Dissimilation Pathways Involving D Tagatofuranose 6 Phosphate

The Canonical D-Tagatose 6-Phosphate Pathway (Leloir Pathway Variant)

In many bacteria, particularly Gram-positive species like Staphylococcus aureus and certain lactic acid bacteria, D-tagatose 6-phosphate is an intermediate in the catabolism of lactose (B1674315) and D-galactose. nih.govresearchgate.netresearchgate.net This pathway is also utilized for the breakdown of galactitol in some Gram-negative bacteria. nih.govresearchgate.net The core of this pathway involves the phosphorylation of D-tagatose 6-phosphate to a bisphosphate form, followed by cleavage into glycolytic intermediates.

D-Tagatose 6-Phosphate Kinase Activity: Formation of D-Tagatose 1,6-Bisphosphate

A crucial step in this pathway is the phosphorylation of D-tagatose 6-phosphate at the C-1 position to form D-tagatose 1,6-bisphosphate. nih.govresearchgate.nettandfonline.com This reaction is catalyzed by the enzyme D-tagatose-6-phosphate kinase (EC 2.7.1.144), also known as LacC. tandfonline.comebi.ac.ukwikipedia.orgresearchgate.net

Reaction: ATP + D-tagatose 6-phosphate → ADP + D-tagatose 1,6-bisphosphate ebi.ac.ukwikipedia.orgcreative-enzymes.com

This enzyme belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org Structural studies of D-tagatose-6-phosphate kinase from Staphylococcus aureus reveal that the enzyme is a dimer. nih.gov The binding of both the substrate (D-tagatose 6-phosphate) and a co-factor (like ATP) induces a conformational change to a "closed" structure, which is necessary for the phosphoryl transfer. nih.gov Interestingly, the active site of the enzyme in this ternary complex contains two magnesium ions, which are believed to play a role in the catalytic mechanism. researchgate.netnih.gov

EnzymeEC NumberSubstratesProductsOrganism Examples
D-Tagatose 6-Phosphate Kinase (LacC)2.7.1.144ATP, D-tagatose 6-phosphateADP, D-tagatose 1,6-bisphosphateStaphylococcus aureus, Lactococcus lactis

D-Ketohexose 1,6-Bisphosphate Aldolase (B8822740) Cleavage and Downstream Glycolytic Metabolites

Following its formation, D-tagatose 1,6-bisphosphate is cleaved by a D-ketohexose 1,6-bisphosphate aldolase . nih.govresearchgate.netmdpi.com This enzyme catalyzes the reversible cleavage of the six-carbon sugar bisphosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (G3P). nih.govresearchgate.netwikipedia.org These two products are central intermediates in the glycolysis pathway, thus directly linking the catabolism of D-tagatose to the cell's primary energy-producing pathway.

There are two main classes of these aldolases. Class I aldolases, found in organisms like Staphylococcus aureus (encoded by lacD), form a covalent Schiff base intermediate with the substrate. researchgate.netnih.gov In contrast, Class II aldolases, such as GatYZ found in Escherichia coli and Klebsiella oxytoca, are metal-dependent, typically requiring a divalent cation like Zn²⁺ for activity. nih.govnih.gov Some of these aldolases exhibit a broad substrate specificity, capable of cleaving not only D-tagatose 1,6-bisphosphate but also other ketohexose bisphosphates like D-fructose 1,6-bisphosphate. nih.govnih.gov For instance, the GatYZ aldolase from E. coli is a heterodimer where GatY is the catalytic subunit and GatZ is required for its full activity and stability. nih.govuniprot.org

EnzymeClassKey FeatureProductsOrganism Examples
D-Ketohexose 1,6-Bisphosphate Aldolase (e.g., LacD)Class IForms Schiff base intermediateDHAP, G3PStaphylococcus aureus
D-Ketohexose 1,6-Bisphosphate Aldolase (e.g., GatYZ)Class IIMetal-dependent (Zn²⁺)DHAP, G3PEscherichia coli, Klebsiella oxytoca

Operon Structures and Genetic Regulation of the Canonical Pathway (e.g., lac and gat operons)

The genes encoding the enzymes of the D-tagatose 6-phosphate pathway are often organized into operons, allowing for coordinated regulation of their expression. nih.govresearchgate.net

In Staphylococcus aureus, the genes for the D-tagatose 6-phosphate pathway (lacA, lacB, lacC, and lacD) are part of the lac operon. nih.govasm.org These genes are co-transcribed with genes responsible for lactose transport and cleavage (lacF, lacE, and lacG). nih.govasm.org This genetic linkage reflects the pathway's role in utilizing the galactose moiety of lactose. nih.gov The expression of these genes is typically inducible, meaning they are switched on in the presence of lactose or galactose. nih.govnih.gov

In Gram-negative bacteria like Escherichia coli, the genes for galactitol catabolism, which includes the D-tagatose 6-phosphate pathway, are organized in the gat operon. nih.govasm.org This operon includes genes for the aldolase (gatY and gatZ) and is controlled by a repressor protein, GatR. nih.gov

In the probiotic Escherichia coli Nissle 1917, a specific gene cluster responsible for D-tagatose utilization has been identified. researchgate.netnih.gov The expression of these tag genes is regulated by a DeoR family transcriptional repressor, TagR, which responds to the presence of D-tagatose. researchgate.netnih.govresearchgate.net

Alternative D-Tagatose Catabolic Strategies

While the D-tagatose 6-phosphate pathway is a primary route for tagatose metabolism, alternative strategies exist in various bacteria, often involving a different initial phosphorylation step mediated by the phosphotransferase system (PTS).

Investigation of Phosphotransferase System (PTS)-Associated D-Tagatose Pathways

The phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a major carbohydrate transport system in bacteria that couples the transport of a sugar into the cell with its phosphorylation. wikipedia.org In some bacteria, D-tagatose is transported and phosphorylated via a PTS, but this leads to the formation of D-tagatose 1-phosphate, not D-tagatose 6-phosphate. nih.govnih.gov This was first identified in certain Enterobacteriaceae species like Klebsiella oxytoca, Klebsiella pneumoniae, and Salmonella enterica. nih.gov In these organisms, a specific set of PTS proteins (EIIA/EIIBC^Tag^) handles the translocation and phosphorylation of D-tagatose. nih.gov

Interestingly, a similar PTS-mediated pathway for D-tagatose has been discovered in the Gram-positive bacterium Bacillus licheniformis. nih.govnih.gov This finding was unexpected as it more closely resembles the pathway in Gram-negative enterobacteria than the canonical D-tagatose 6-phosphate pathway found in other Gram-positive bacteria like Staphylococcus aureus. nih.gov

Differentiation from D-Tagatose 1-Phosphate Metabolism

The key distinction in these alternative pathways is the initial phosphorylation product. Instead of D-tagatose 6-phosphate, the PTS-mediated uptake yields D-tagatose 1-phosphate . nih.govnih.gov This intermediate is then further phosphorylated by a specific D-tagatose-1-phosphate kinase (TagK) to form D-tagatose 1,6-bisphosphate. nih.govnih.gov This bisphosphate can then be cleaved by an aldolase into DHAP and G3P, merging with the central metabolism in the same way as the canonical pathway.

Studies on the D-tagatose-1-phosphate kinase from Bacillus licheniformis have shown that this enzyme is specific for D-tagatose 1-phosphate and D-fructose 1-phosphate, while D-tagatose 6-phosphate and D-fructose 6-phosphate act as inhibitors. nih.govnih.gov This specificity underscores the distinct nature of the D-tagatose 1-phosphate pathway from the canonical D-tagatose 6-phosphate pathway.

PathwayInitial Phosphorylation ProductKey Differentiating EnzymeOrganism Examples
D-Tagatose 6-Phosphate PathwayD-Galactose 6-Phosphate → D-Tagatose 6-PhosphateD-Galactose-6-phosphate isomeraseStaphylococcus aureus
D-Tagatose 1-Phosphate PathwayD-Tagatose → D-Tagatose 1-Phosphate (via PTS)D-Tagatose-1-phosphate kinase (TagK)Klebsiella oxytoca, Bacillus licheniformis

Metabolic Crossroads: Interconnections with Central Carbon Metabolism

Integration with Glycolytic and Gluconeogenic Fluxes

The D-tagatose 6-phosphate pathway culminates in the production of two key glycolytic intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). oup.com This integration is a critical juncture in carbohydrate metabolism, allowing organisms that utilize this pathway to channel galactose and lactose into the mainstream energy-producing sequence of glycolysis.

The final enzymatic step of the D-tagatose 6-phosphate pathway is catalyzed by D-tagatose 1,6-bisphosphate aldolase, which cleaves D-tagatose 1,6-bisphosphate into DHAP and G3P. nih.gov These two three-carbon molecules are central to glycolysis. DHAP is readily isomerized to G3P by triosephosphate isomerase, and G3P proceeds through the subsequent steps of glycolysis to generate pyruvate, ATP, and NADH. This metabolic convergence provides a direct route for the carbon skeletons derived from D-tagatose to be utilized for energy generation.

Conversely, under conditions where glucose is scarce, the intermediates of the D-tagatose 6-phosphate pathway can theoretically contribute to gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. jackwestin.com DHAP and G3P can be converted back to fructose (B13574) 1,6-bisphosphate by aldolase, a key step in the gluconeogenic pathway. This fructose 1,6-bisphosphate can then be further processed to produce glucose-6-phosphate and, ultimately, free glucose in organisms capable of gluconeogenesis. jackwestin.comnih.gov The reversible nature of the later steps of glycolysis allows for this metabolic flexibility. youtube.com

Relationship with the Pentose (B10789219) Phosphate Pathway

The D-tagatose 6-phosphate pathway also exhibits a significant relationship with the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. khanacademy.orgyoutube.com This connection is primarily established through shared intermediates, namely glyceraldehyde 3-phosphate and fructose 6-phosphate.

The glyceraldehyde 3-phosphate produced from the cleavage of D-tagatose 1,6-bisphosphate can enter the non-oxidative phase of the pentose phosphate pathway. nih.gov In conjunction with sedoheptulose (B1238255) 7-phosphate, G3P can be converted by transaldolase into fructose 6-phosphate and erythrose 4-phosphate. Fructose 6-phosphate is a direct intermediate of both glycolysis and the PPP. nih.govwikipedia.org

Furthermore, fructose 6-phosphate can be acted upon by transketolase, another key enzyme of the non-oxidative PPP, to generate more G3P and xylulose 5-phosphate. This intricate network of reversible reactions allows the cell to interconvert three-, four-, five-, six-, and seven-carbon sugars to meet its metabolic demands. For example, if the cell has a high demand for NADPH for reductive biosynthesis or to combat oxidative stress, the carbon flux can be directed through the oxidative phase of the PPP. youtube.com Conversely, if the primary need is for nucleotide synthesis, the intermediates from the D-tagatose 6-phosphate pathway can be channeled towards the production of ribose 5-phosphate, a key product of the PPP. khanacademy.org

The integration of the D-tagatose 6-phosphate pathway with the pentose phosphate pathway highlights the metabolic versatility it confers upon organisms. It not only provides a mechanism for galactose utilization for energy but also contributes to the pool of intermediates necessary for critical biosynthetic processes.

Enzymology and Reaction Mechanisms of D Tagatofuranose 6 Phosphate Modifying Enzymes

D-Tagatose 6-Phosphate Kinase (EC 2.7.1.144)

D-Tagatose 6-phosphate kinase, systematically named ATP:D-tagatose-6-phosphate 1-phosphotransferase, is a pivotal enzyme in the tagatose-6-phosphate pathway. wikipedia.org It facilitates the phosphorylation of D-tagatose 6-phosphate to produce D-tagatose 1,6-bisphosphate, a reaction that consumes one molecule of ATP. wikipedia.org

The catalytic activity of D-tagatose 6-phosphate kinase involves the transfer of a phosphate (B84403) group from ATP to the C1 hydroxyl group of D-tagatose 6-phosphate. wikipedia.org The proposed mechanism for this phosphoryl transfer suggests that the side chain of an aspartate residue (Asp-254 in Staphylococcus aureus) abstracts a proton from the C1 hydroxyl group of the substrate. This action generates a nucleophile that subsequently attacks the terminal phosphate group of ATP. researchgate.net The reaction is dependent on the binding of both the substrate and a cofactor for the enzyme to adopt the closed conformation necessary for catalysis. nih.govresearchgate.net While the enzyme exhibits high specificity for D-tagatose 6-phosphate, some studies have shown that other kinases, like phosphofructokinase A and B, can also phosphorylate tagatose-6-phosphate. researchgate.net

D-Tagatose 6-phosphate kinase belongs to the phosphofructokinase B (PfkB) or Ribokinase (RK) family of carbohydrate kinases. wikipedia.orgwikipedia.org Members of this family are characterized by the presence of three conserved sequence motifs. wikipedia.orgwikipedia.org Structural analysis of D-tagatose 6-phosphate kinase from Staphylococcus aureus (LacC) reveals a tertiary structure composed of a large α/β core domain and a smaller "lid" domain, a feature common to other members of the pfkB subfamily. nih.govresearchgate.net The PfkB family also includes enzymes such as adenosine (B11128) kinase, fructokinase, and 1-phosphofructokinase. wikipedia.org A key conserved sequence motif identified in phosphosugar kinases within this family is the TR motif, which is absent in other members. nih.gov Another globally conserved motif is GXGD, where the aspartate residue plays a role in the phosphoryl transfer mechanism. nih.gov

The catalytic function of D-tagatose 6-phosphate kinase is dependent on the presence of cofactors. Notably, when both the substrate and cofactor are bound, two magnesium ions (Mg²⁺) are observed in the active site of the Staphylococcus aureus enzyme. nih.govresearchgate.net The enzymatic activity of the PfkB/RK family, to which this kinase belongs, generally shows a dependence on the presence of pentavalent ions. wikipedia.orgwikipedia.org The conserved NXXE motif, a hallmark of the PfkB family, is implicated in this dependency. wikipedia.org Allosteric regulation is a known feature of some members of the ribokinase family, such as phosphofructokinase-2, which is inhibited by a second molecule of ATP. nih.govnih.gov

Galactose-6-Phosphate (B1197297) Isomerase (EC 5.3.1.26)

Galactose-6-phosphate isomerase, systematically known as D-galactose-6-phosphate aldose-ketose-isomerase, catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate. wikipedia.org This enzyme is a crucial component of the tagatose-6-phosphate pathway for lactose (B1674315) and galactose catabolism. plos.org In lactic acid bacteria, lactose is first phosphorylated and then hydrolyzed to glucose and D-galactose-6-phosphate. plos.org The subsequent isomerization by galactose-6-phosphate isomerase channels the galactose moiety into the central metabolic pathway. plos.org The enzyme from Lactobacillus rhamnosus is a homotetramer of LacA and LacB subunits and belongs to the RpiB/LacAB superfamily, which is characterized by a Rossmann-like αβα sandwich fold. plos.org

D-Ketohexose 1,6-Bisphosphate Aldolase (B8822740) (EC 4.1.2.40)

D-Ketohexose 1,6-bisphosphate aldolase, also known as tagatose-1,6-bisphosphate aldolase, catalyzes the reversible cleavage of D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). whiterose.ac.uknih.gov This reaction is a key step in glycolysis and gluconeogenesis. whiterose.ac.uk

Aldolases are categorized into two classes based on their reaction mechanism. Class I aldolases, found in animals and plants, utilize a Schiff base intermediate formed with a lysine (B10760008) residue in the active site. researchgate.net The formation of the carbon-carbon bond occurs through the stereospecific abstraction of a proton from the DHAP-imine intermediate, creating a carbanion that attacks the aldehyde. nih.gov

Class II aldolases, typically found in bacteria and fungi, are metal-dependent, often utilizing a zinc ion (Zn²⁺) as a cofactor. nih.gov The reaction catalyzed by both tagatose-1,6-bisphosphate aldolase (TBPA) and fructose-1,6-bisphosphate aldolase (FBPA) involves the condensation of DHAP and G3P. whiterose.ac.uk However, the major products differ in their chirality at the C4 position. whiterose.ac.uk The active site of TBPA is more open on one side compared to FBPA, which contributes to its lower specificity. nih.gov Some tagatose-1,6-bisphosphate aldolases, like the class I enzyme from Streptococcus pyogenes, exhibit a notable lack of stereospecificity, being able to cleave fructose (B13574) 1,6-bisphosphate, psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and tagatose 1,6-bisphosphate. nih.gov

Subunit Interactions and Structural Basis of Activity (e.g., Zn²⁺ dependence)

The catalytic activity and stability of enzymes that modify D-tagatofuranose 6-phosphate are often intricately linked to their quaternary structure and the presence of essential cofactors. For instance, many of these enzymes are known to be dependent on divalent metal ions, such as zinc (Zn²⁺), for their function. These metal ions can play a crucial role in maintaining the structural integrity of the enzyme, directly participating in the catalytic mechanism, or both.

The structural basis of activity is rooted in the specific three-dimensional arrangement of the enzyme's subunits. This architecture creates the active site, a precise pocket where the substrate, α-D-tagatofuranose 6-phosphate, binds and undergoes transformation. The interactions between subunits are critical for forming and maintaining the correct conformation of these active sites.

D-Galactosamine-6-Phosphate Deaminase (EC 3.5.99.6)

D-galactosamine-6-phosphate deaminase, also known as AgaS in Escherichia coli, is a key enzyme that catalyzes the conversion of D-galactosamine 6-phosphate and water into D-tagatofuranose 6-phosphate and ammonia. genome.jpuniprot.org This reaction is a crucial step in the metabolic pathway for N-acetyl-D-galactosamine utilization. The systematic name for this enzyme is 2-amino-2-deoxy-D-glucose-6-phosphate aminohydrolase (ketol-isomerizing). wikipedia.org

This enzyme belongs to the hydrolase family, specifically those that act on carbon-nitrogen bonds other than peptide bonds. wikipedia.org The reaction mechanism involves a combination of isomerization and deamination. uniprot.org In E. coli, the expression of the gene encoding this enzyme, agaS, is induced by the presence of N-acetyl-D-galactosamine in the growth medium. uniprot.org Deletion of this gene results in the inability of the organism to grow on D-galactosamine or N-acetyl-D-galactosamine. uniprot.org

Enzyme PropertyDescription
Enzyme Commission Number EC 3.5.99.6 wikipedia.org
Systematic Name 2-amino-2-deoxy-D-glucose-6-phosphate aminohydrolase (ketol isomerizing) wikipedia.org
Reaction D-galactosamine 6-phosphate + H₂O ⇌ D-tagatose 6-phosphate + NH₃ genome.jp
Substrates D-galactosamine 6-phosphate, H₂O genome.jp
Products D-tagatose 6-phosphate, Ammonia genome.jp
Gene Name (E. coli) agaS uniprot.org

Identification and Characterization of Novel α-D-Tagatofuranose 6-Phosphate Interacting Enzymes

The discovery and characterization of novel enzymes that interact with α-D-tagatofuranose 6-phosphate or are involved in its synthesis are areas of active research. These efforts are often driven by the potential biotechnological applications of such enzymes, for instance, in the production of the low-calorie sweetener D-tagatose.

One approach to finding new enzymes is through screening metagenomic libraries from diverse environments, such as the gastrointestinal tract. frontiersin.org This has led to the identification of novel salt-tolerant enzymes like trehalose-6-phosphate (B3052756) hydrolases. frontiersin.org While not directly acting on tagatofuranose 6-phosphate, the methodologies used in these studies are applicable to the search for novel enzymes with desired specificities.

Another strategy involves identifying and characterizing enzymes from extremophilic organisms. For example, a novel L-arabinose isomerase with potential for D-tagatose production was identified in the thermophilic bacterium Anoxybacillus flavithermus. nih.gov This enzyme exhibits high catalytic efficiency for the conversion of D-galactose to D-tagatose, a precursor in some metabolic routes to tagatofuranose 6-phosphate. nih.gov

High-throughput screening of small molecule libraries is another powerful tool for identifying compounds that modulate the activity of enzymes involved in related metabolic pathways, such as glucose-6-phosphate dehydrogenase (G6PD). nih.govmdpi.com These inhibitors can serve as valuable research probes and potential starting points for drug development. The insights gained from studying the structure-activity relationships of these inhibitors can inform the search for and design of modulators for α-D-tagatofuranose 6-phosphate interacting enzymes.

The characterization of these novel enzymes often involves determining their biochemical properties, such as optimal pH and temperature, substrate specificity, and kinetic parameters. For instance, two salt-tolerant trehalose-6-phosphate hydrolases, rTRE_P2 and rTRE_P3, were found to have optimal activity at pH 7.5 and 30°C. frontiersin.org Their kinetic parameters, KM and Kcat, were also determined. frontiersin.org Similarly, novel inhibitors for human poly(ADP-ribose) polymerase-1 (hPARP-1) have been identified with IC₅₀ values in the low micromolar range. mdpi.com

Research AreaFocusKey Findings
Metagenomic Screening Identification of novel salt-tolerant enzymes.Discovery of salt-tolerant trehalose-6-phosphate hydrolases from gut microbiome. frontiersin.org
Extremophile Bioprospecting Discovery of enzymes with unique properties for biotechnological applications.Identification of a hyperthermophilic and alkaliphilic L-arabinose isomerase for D-tagatose production. nih.gov
High-Throughput Screening Identification of novel enzyme inhibitors.Discovery of potent inhibitors for glucose-6-phosphate dehydrogenase and poly(ADP-ribose) polymerase-1. nih.govmdpi.com

Molecular Genetics and Regulatory Networks of D Tagatofuranose 6 Phosphate Metabolism

Gene Cluster Architectures and Operonic Organization (e.g., lac and gat operons)

The genes encoding the enzymes for the T6P pathway are frequently found organized into operons, which are clusters of genes transcribed together as a single messenger RNA (mRNA) molecule. This co-transcription allows for the coordinated regulation of all the proteins required for a specific metabolic process. The architecture of these gene clusters varies across different bacterial species, with the lac and gat operons serving as prominent examples.

In many Gram-positive bacteria, such as Lactococcus lactis and Staphylococcus aureus, the genes for the T6P pathway are integral to the lac operon, which is responsible for lactose (B1674315) and D-galactose utilization. nih.govebi.ac.uk These operons typically encode a phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS) for sugar transport and initial phosphorylation, followed by the enzymes that convert the resulting galactose-6-phosphate (B1197297) into intermediates of glycolysis. nih.govnih.gov For instance, in Staphylococcus aureus, the lacABCD genes, which are essential for the D-tagatose 6-phosphate pathway, are cotranscribed with genes for lactose transport and cleavage. nih.gov The plasmid-linked lac operon in some Streptococcus lactis strains contains the full complement of genes for converting lactose to triose phosphates via the T6P pathway. nih.gov

In contrast, in some Gram-negative enteric bacteria like Escherichia coli and Klebsiella oxytoca, the metabolism of the hexitol (B1215160) galactitol involves the gat operon, where D-tagatose 6-phosphate is an intermediate. nih.govnih.gov The gat genes in E. coli EC3132 are organized in the order gatYZABCD. nih.gov These genes encode the components of the galactitol-PTS (GatA, GatB, GatC), a galactitol-1-phosphate dehydrogenase (GatD), and a D-tagatose-1,6-bisphosphate aldolase (B8822740) (GatY). nih.gov The gatY and gatZ gene products form a heterodimeric class II tagatose-1,6-bisphosphate aldolase. nih.govuniprot.org

A distinct D-tagatose utilization gene cluster has also been identified in E. coli Nissle 1917, a strain previously thought unable to grow on D-tagatose. nih.gov This six-gene cluster encodes an ABC transporter, D-tagatose kinase, and D-tagatose-bisphosphate aldolase, demonstrating a different catabolic strategy compared to the classic T6P pathway found in Gram-positive bacteria. nih.gov

Table 1: Representative Gene Clusters in D-Tagatofuranose 6-Phosphate Metabolism

Operon/Gene ClusterOrganismGene(s)Encoded Protein/FunctionCitation(s)
lac Operon Staphylococcus aureuslacA, lacBGalactose-6-phosphate isomerase nih.gov
lacCTagatose-6-phosphate kinase nih.govebi.ac.uk
lacDTagatose-1,6-bisphosphate aldolase nih.gov
lacF, lacELactose PEP-PTS components nih.gov
lacGPhospho-β-galactosidase nih.gov
gat Operon Escherichia coligatA, gatB, gatCGalactitol PEP-PTS components nih.gov
gatDGalactitol-1-phosphate dehydrogenase nih.gov
gatYD-tagatose-1,6-bisphosphate aldolase (catalytic subunit) nih.govuniprot.org
gatZD-tagatose-1,6-bisphosphate aldolase (stability/activity protein) nih.govnih.gov
gatRTranscriptional repressor nih.gov
tag Cluster Escherichia coli Nissle 1917tagABCABC transporter for D-tagatose uptake nih.gov
tagDD-tagatose kinase nih.gov

Transcriptional Control and Inducible Expression Systems

The expression of genes involved in D-tagatofuranose 6-phosphate metabolism is tightly regulated at the transcriptional level to ensure that the necessary enzymes are synthesized only when their substrate is present and preferred carbon sources are absent. This regulation is primarily achieved through the action of transcriptional repressors and activators that bind to specific DNA sequences near the promoters of the operons.

The regulation of the gat operon in enteric bacteria is controlled by the GatR repressor. nih.govresearchgate.net GatR binds to an operator region in the DNA, physically blocking RNA polymerase from initiating transcription of the gat genes. The presence of an inducer molecule, typically related to the metabolic pathway, can cause a conformational change in the repressor, leading to its dissociation from the operator and allowing gene expression to proceed. In some E. coli strains, the gat genes are expressed constitutively, likely due to mutations in the gatR gene. nih.gov

This model of negative regulation by a repressor is a hallmark of inducible expression systems and is famously exemplified by the E. coli lac operon. wikipedia.orgyoutube.com In this system, the LacI repressor prevents transcription in the absence of lactose. wikipedia.org When lactose is available, its metabolite allolactose (B1665239) binds to the repressor, inactivating it and inducing the expression of the operon. youtube.com Although the specific components differ, the underlying principle of inducible expression seen in the E. coli lac operon is analogous to the regulation of the T6P pathway genes in various bacteria. For instance, the lac operon in Lactobacillus casei includes a putative transcriptional regulator, LacR, located upstream of the structural genes, suggesting a similar inducible control mechanism. researchgate.net

Furthermore, catabolite repression is another layer of transcriptional control. This mechanism ensures that bacteria utilize the most energy-efficient carbon source available (often glucose) before metabolizing others like lactose or galactose. wikipedia.org In the presence of glucose, the expression of operons for alternative sugars is repressed, even if the specific inducer for that operon is present. youtube.com This dual-control system allows bacteria to make efficient metabolic choices based on environmental cues.

Comparative Genomic Analysis of Pathway Genes Across Microbial Lineages

Comparative genomic analyses reveal significant diversity in the presence, organization, and genetic context of the T6P pathway across different microbial lineages. This variation reflects the distinct evolutionary pressures and metabolic adaptations of these organisms.

The T6P pathway for lactose and galactose catabolism is widespread in Gram-positive lactic acid bacteria (LAB). A comparative genomic survey of the Lactobacillus casei group demonstrated the consistent presence of a chromosome-encoded T6P pathway. nih.gov This gene cluster typically includes genes for a galactose-specific PTS, galactose-6-phosphate isomerase, tagatose-6-phosphate kinase, and tagatose-1,6-bisphosphate aldolase, along with a transcriptional regulator. researchgate.net The chromosomal location in the L. casei group contrasts with some strains of Lactococcus lactis, where the genes for the T6P pathway are located on plasmids, suggesting acquisition through horizontal gene transfer. nih.govresearchgate.net

In Gram-negative bacteria, the involvement of T6P as an intermediate is often linked to different pathways. While E. coli is generally unable to grow on D-tagatose as a sole carbon source, its genome contains the gat operon for galactitol catabolism, which proceeds via T6P. nih.govresearchgate.net The discovery of a separate D-tagatose utilization gene cluster in the E. coli B2 phylogroup, which is prevalent among pathogenic strains, highlights an alternative evolutionary trajectory and metabolic capability within the same species. nih.gov

A pathway closely related to the D-tagatose pathway of the Gram-negative Klebsiella oxytoca has been identified in the Gram-positive bacterium Bacillus licheniformis. nih.gov This is notable because it differs from the T6P pathway typically found in other Gram-positive bacteria like Staphylococcus aureus. This finding suggests that the genetic modules for tagatose metabolism have been subject to horizontal gene transfer and differential evolution across major bacterial phyla.

Table 2: Distribution and Characteristics of T6P Pathway Genes in Different Bacteria

Bacterial GroupOrganism ExampleGenetic LocusAssociated PathwayKey FeaturesCitation(s)
Gram-Positive Lactobacillus caseiChromosomeLactose/Galactose CatabolismConstitutively present in the species group; includes PTS system. researchgate.netnih.gov
Staphylococcus aureusPlasmid/ChromosomeLactose/Galactose CatabolismClassic T6P pathway encoded by lacABCD genes. nih.gov
Streptococcus lactisPlasmidLactose/Galactose CatabolismPlasmid linkage suggests horizontal gene transfer. nih.gov
Bacillus licheniformisChromosomeD-Tagatose CatabolismPathway resembles that of Gram-negative K. oxytoca. nih.gov
Gram-Negative Escherichia coliChromosome (gat operon)Galactitol CatabolismT6P is an intermediate; regulated by GatR repressor. nih.govnih.gov
Escherichia coli (B2 phylogroup)Chromosome (tag cluster)D-Tagatose CatabolismUtilizes an ABC transporter instead of a PTS. nih.gov

Structural Biology and Biophysical Characterization of D Tagatofuranose 6 Phosphate Binding Proteins

Enzyme-Ligand Complex Structural Elucidation (e.g., X-ray Crystallography)

The three-dimensional architecture of Staphylococcus aureus D-tagatose-6-phosphate kinase (LacC) has been extensively elucidated through X-ray crystallography. nih.gov Researchers have successfully determined high-resolution structures of the enzyme in several states, providing a series of structural "snapshots" that illuminate its functional cycle. nih.govsigmaaldrich.com These include the enzyme in its apoform (ligand-free), in binary complexes with either ADP or the non-hydrolyzable ATP analogue AMP-PNP, and, most critically, in a ternary complex with both AMP-PNP and the substrate, D-tagatose-6-phosphate. nih.govresearchgate.net

The structural work revealed that the LacC monomer consists of two distinct domains: a large α/β core domain and a smaller "lid" domain, which is predominantly composed of β-sheets. nih.govresearchgate.net These two domains are connected by four extended polypeptide segments. nih.gov The functional form of the enzyme is a dimer, created through interactions between the lid domains of two monomers, which come together to form a β-clasp structure. nih.govresearchgate.net The determination of these various complex structures has been pivotal in understanding the precise mechanism of substrate binding and phosphoryl transfer. nih.gov

PDB IDProteinOrganismCrystallized FormResolution (Å)
2JG1D-tagatose-6-phosphate kinase (LacC)Staphylococcus aureusTernary complex with AMP-PNP and D-tagatose-6-phosphateN/A
2JGVD-tagatose-6-phosphate kinase (LacC)Staphylococcus aureusBinary complex with ADP2.00

Mapping of Binding Sites and Interfacial Residues in Active Sites

The active site of the S. aureus D-tagatose-6-phosphate kinase is located at the interface between the two subunits of the dimer. nih.govresearchgate.net This structural arrangement means that residues from both monomers contribute to creating the binding pocket for alpha-D-tagatofuranose 6-phosphate and the ATP cofactor. nih.govrcsb.org One notable example of this subunit interplay is the contribution of an arginine residue, Arg-27, from the partner subunit to the active site of the first subunit. researchgate.net

A particularly unusual feature identified in the active site is the presence of two Magnesium (Mg²⁺) ions when both the substrate and the cofactor are bound. nih.govresearchgate.net This dual-ion mechanism is integral to the phosphoryl transfer reaction. nih.govresearchgate.net The binding of the substrate and cofactor is stabilized by a network of potential hydrogen bonds involving amino acid residues, the two Mg²⁺ ions, and several water molecules, precisely orienting the reactants for catalysis. researchgate.net The active site is formed by residues from both the large core domain and the mobile "lid" domain. nih.gov

ComponentRole in Binding SiteSource
Arg-27 (from partner subunit)Contributes to the active site, highlighting the dimeric interface. researchgate.net
Core Domain ResiduesForm the main body of the binding pocket. nih.gov
"Lid" Domain ResiduesContribute to the active site and are involved in conformational changes. nih.gov
Magnesium Ions (Mg²⁺) x2Observed in the active site upon binding of both substrate and cofactor; crucial for catalysis. nih.govresearchgate.net

Dynamic Properties and Conformational Changes Upon Ligand Binding

The structural studies of LacC in its different states reveal a highly dynamic protein that undergoes significant conformational changes upon ligand binding. nih.gov The enzyme transitions between an "open" and a "closed" state. In the absence of substrates, or with only one substrate bound, the enzyme exists in an open conformation. nih.gov

The binding of both D-tagatose-6-phosphate and the ATP cofactor triggers a substantial structural rearrangement. nih.govsigmaaldrich.com The smaller "lid" domain moves towards the large core domain, effectively closing over the active site. nih.gov This induced-fit mechanism sequesters the bound substrates from the solvent and establishes the catalytically competent "closed" structure required for efficient phosphoryl transfer. nih.govrcsb.org This domain motion is a key element of the enzyme's specificity and catalytic mechanism, ensuring that the reaction proceeds only when both substrates are correctly positioned. nih.gov

Biotechnological Applications and Metabolic Engineering Strategies

Biocatalytic Synthesis of D-Tagatose 1,6-Bisphosphate and Related Sugar Phosphates

The enzymatic synthesis of D-tagatose 1,6-bisphosphate, a crucial metabolite derived from alpha-D-tagatofuranose 6-phosphate, is a significant area of research. One notable method involves the use of aldolases. For instance, D-tagatose-1,6-bisphosphate aldolase (B8822740) (TagA) from E. coli catalyzes the asymmetric addition of dihydroxyacetone phosphate (B84403) to D-glyceraldehyde-3-phosphate, efficiently producing the bisphosphate of the rare carbohydrate D-tagatose capes.gov.br. The enzyme tagatose-bisphosphate aldolase (EC 4.1.2.40) facilitates the reversible reaction between D-tagatose 1,6-bisphosphate and glycerone phosphate with D-glyceraldehyde 3-phosphate wikipedia.org.

Multi-enzyme cascades have also been developed for the synthesis of related sugar phosphates and D-tagatose itself, often involving this compound as an intermediate. A five-enzyme cascade has been designed to produce D-tagatose from maltodextrin, which includes α-glucan phosphorylase, phosphoglucomutase, glucose 6-phosphate isomerase, D-tagatose 1,6-bisphosphate aldolase, and phosphoglycolate phosphatase mdpi.comjiangnan.edu.cn. Another innovative in vitro multi-enzyme cascade for D-tagatose synthesis from sucrose involves five key enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase for ATP regeneration mdpi.comjiangnan.edu.cn. In this system, D-fructose-6-phosphate is epimerized to D-tagatose-6-phosphate, which is then dephosphorylated to yield D-tagatose mdpi.comjiangnan.edu.cn.

Below is a table summarizing various enzymatic strategies for the synthesis of D-tagatose and its phosphorylated derivatives.

Starting SubstrateKey Enzymes InvolvedProductConversion Rate/YieldReference
D-fructoseHexokinase, Fructose-1,6-bisphosphate aldolase, PhytaseD-tagatose80% mdpi.com
Maltodextrinα-glucan phosphorylase, Phosphoglucomutase, Glucose 6-phosphate isomerase, D-tagatose 1,6-bisphosphate aldolase, Phosphoglycolate phosphataseD-tagatose20.8% mdpi.comjiangnan.edu.cn
SucroseSucrose phosphorylase, Fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, Polyphosphate kinaseD-tagatose82.3% (from 10 mM sucrose) mdpi.comjiangnan.edu.cn
D-Glyceraldehyde-3-phosphate and Dihydroxyacetone phosphateD-tagatose-1,6-bisphosphate aldolase (TagA)D-tagatose 1,6-bisphosphate- capes.gov.br

Rational Design and Pathway Engineering for Enhanced Metabolite Production

Metabolic engineering of microorganisms, particularly Escherichia coli, has been a focal point for enhancing the production of metabolites related to this compound, such as D-tagatose. A common strategy involves a phosphorylation-epimerization-dephosphorylation pathway to convert D-glucose to D-tagatose nih.govacs.org. In this pathway, D-glucose is first converted to fructose-6-phosphate (B1210287) through glycolysis. Subsequently, an epimerase converts fructose-6-phosphate to tagatose-6-phosphate, which is then dephosphorylated to yield D-tagatose nih.govacs.org.

Researchers have identified native E. coli enzymes capable of carrying out these steps. For instance, GatZ and KbaZ, previously annotated as aldolase chaperones, have been shown to possess C4 epimerization activity, converting D-fructose-6-phosphate to D-tagatose-6-phosphate nih.govacs.org. To enhance the production of D-tagatose, further genetic modifications are often necessary. One key strategy is the knockout of genes that divert intermediates into competing pathways. For example, deleting the pfkA gene, which encodes for phosphofructokinase, prevents the conversion of fructose-6-phosphate into fructose-1,6-bisphosphate, thereby increasing the pool of fructose-6-phosphate available for conversion to tagatose-6-phosphate mdpi.com.

A study demonstrated that by engineering E. coli and applying carbon starvation to remove byproducts, a titer of 7.3 g/L of D-tagatose could be achieved from 45 g/L of D-glucose nih.gov. In another effort, optimizing the expression of key enzymes in a polycistronic system and knocking out the pfkA gene led to a 52% conversion of D-fructose to D-tagatose mdpi.com. A fed-batch strategy with an optimized strain resulted in the production of 68.1 g/L of D-tagatose from 100 g/L of D-fructose mdpi.com.

The table below details some of the genetic modifications and their impact on D-tagatose production in E. coli.

Genetic ModificationRationaleResulting D-tagatose ProductionReference
Overexpression of native epimerases (GatZ, KbaZ) and phosphatasesTo enhance the flux through the phosphorylation-epimerization-dephosphorylation pathway.7.3 g/L from 45 g/L D-glucose nih.govacs.org
Knockout of pfkA geneTo increase the availability of the precursor fructose-6-phosphate.26% increase in D-tagatose production from D-fructose mdpi.com
Optimization of enzyme expression in a polycistronic system and pfkA knockoutTo balance the metabolic pathway for optimal production.52% conversion of D-fructose to D-tagatose mdpi.com
Fed-batch strategy with optimized strainTo maximize product yield in a bioreactor setting.68.1 g/L from 100 g/L D-fructose mdpi.com

Modulation of Microbial Fermentation and Metabolism

In the Lactobacillus casei group, which includes species like L. casei, L. paracasei, and L. rhamnosus, the tagatose-6-phosphate (T6P) pathway is a primary route for galactose catabolism nih.govoup.com. This is in contrast to other lactic acid bacteria, such as Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus, which primarily utilize the Leloir pathway and tend to accumulate galactose nih.gov. The T6P pathway in the L. casei group is chromosomally encoded and appears to be more efficient for lactose (B1674315) and galactose catabolism than the Leloir pathway in other dairy starter cultures oup.com.

The efficiency of the T6P pathway in the L. casei group leads to very limited galactose accumulation when grown in lactose-containing media nih.gov. This characteristic is particularly beneficial in the dairy industry, as residual galactose can lead to issues like lactose intolerance and browning of products during heating oup.com. Co-culturing L. casei group strains with S. thermophilus has been shown to significantly reduce the galactose content in fermented milk nih.gov. The presence of a galactose-specific phosphotransferase system (PTS) is crucial for the uptake and initial phosphorylation of galactose in this pathway oup.comnih.gov.

Streptococcus pneumoniae, a significant human pathogen, possesses both the Leloir and the tagatose-6-phosphate pathways for galactose metabolism nih.govnih.govresearchgate.netresearchgate.net. The ability to utilize galactose is crucial for pneumococcal survival and virulence, particularly in the nutrient-rich environment of the human nasopharynx where galactose is abundant in host glycans nih.gov. Both pathways are necessary for the growth of S. pneumoniae on galactose, and mutations in key genes of either pathway, such as lacD in the tagatose pathway, can attenuate pneumococcal colonization and virulence nih.gov.

The genes of the tagatose-6-phosphate pathway in S. pneumoniae include lacA, lacB, lacC, and lacD researchgate.netnih.gov. The final step of this pathway, catalyzed by tagatose 1,6-bisphosphate aldolase (encoded by lacD), cleaves tagatose 1,6-bisphosphate into dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate, which then enter glycolysis nih.gov. Given the importance of galactose metabolism for pneumococcal pathogenesis, the enzymes of the tagatose-6-phosphate pathway represent potential targets for the development of novel antimicrobial agents nih.gov. The inhibition of these pathways could disrupt the pathogen's ability to acquire essential nutrients, thereby hindering its survival and virulence in the host nih.gov.

Novel Biocatalytic Strategies for Hexose Phosphate Transformations

The development of novel biocatalytic strategies for the transformation of hexose phosphates is an expanding field, with a focus on creating more efficient and sustainable processes. This includes the discovery and engineering of novel enzymes and the design of innovative multi-enzyme cascades.

One area of interest is the use of novel phosphotransferases for the synthesis of sugar phosphates nih.govnih.gov. The bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a well-known system for sugar uptake and phosphorylation, and genome analysis continues to reveal new and unique PTS genes that could be harnessed for biocatalytic purposes nih.govnih.gov. Additionally, novel sugar kinases with unique substrate specificities are being discovered and characterized, offering new tools for the phosphorylation of a wider range of sugars researchgate.net.

Enzyme cascades are being designed to perform complex transformations in a single pot. For example, a one-pot cascade reaction using fructose-6-phosphate aldolase has been developed for the efficient synthesis of various phosphorylated sugars scispace.com. Epimerization reactions are also a key focus, with research into enzymes like L-ribulose-5-phosphate 4-epimerase, which can be engineered to perform novel epimerizations on sugar phosphates nih.gov. Such strategies allow for the synthesis of rare and valuable sugars and their phosphorylated derivatives from readily available starting materials, with high selectivity and efficiency.

Q & A

Q. Table 1. HPLC Conditions for Sugar Phosphate Analysis

ColumnMobile PhaseDetection MethodRetention Time (min)Reference
Newcrom B50% MeCN, 0.5% FAELSD11.4–12.2
Primesep SB20% MeCN, 80% H₂OELSD8.5–10.3

Q. Table 2. Kinetic Parameters of PFK for Substrates

SubstrateKm (mM)Vmax (% of D-F6P)Experimental ConditionsReference
D-Fructose 6-phosphate0.032100%pH 7.5, 25°C, ATP saturation
D-Tagatose 6-phosphate0.054~100%pH 7.5, 25°C, ATP saturation
L-Sorbose 6-phosphate11.015%pH 7.5, 25°C, ATP saturation

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